molecular formula C9H9BrCl2O B1581771 1-(3-Bromopropoxy)-2,4-dichlorobenzene CAS No. 6954-78-5

1-(3-Bromopropoxy)-2,4-dichlorobenzene

Cat. No. B1581771
CAS RN: 6954-78-5
M. Wt: 283.97 g/mol
InChI Key: ULFFEDBFOCOYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04913891

Procedure details

2,4-Dichlorophenol (20.5 g, 0.126 mol), 1,3-dibromopropane (49.1 g, 0.243 mol) and a solution of 5 g NaOH in 20 ml H2O were refluxed for 75 min (oil bath 135°). A solution of 4.5 g of NaOH in 32 ml H2O was added and the mixture was heated on a steam bath for 11/2 hr. The layers were separated, the organic layer was extracted with water and then subjected to vacuum distillation (3-4 mm). A 19.6 g forecut was collected from room temperature to 50°. The product (20.5 g, 57%) distilled from 134°-137°. HPLC analysis (MeOH: 0.05N NH4HCO2 80:20) showed the material to be 87% pure. Retention times of the impurities were 4.8 and 8.8 min while the product was 11.6 min. Extraction with water had no effect on the composition. As the impurities were found to be inert during the subsequent reactions, the material was used without further purification.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Br:10][CH2:11][CH2:12][CH2:13]Br.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:13][CH2:12][CH2:11][Br:10] |f:2.3|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
49.1 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 11/2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water
DISTILLATION
Type
DISTILLATION
Details
subjected to vacuum distillation (3-4 mm)
CUSTOM
Type
CUSTOM
Details
A 19.6 g forecut was collected from room temperature to 50°
DISTILLATION
Type
DISTILLATION
Details
The product (20.5 g, 57%) distilled from 134°-137°
CUSTOM
Type
CUSTOM
Details
4.8 and 8.8 min
Duration
8.8 min
EXTRACTION
Type
EXTRACTION
Details
Extraction with water
CUSTOM
Type
CUSTOM
Details
the material was used without further purification

Outcomes

Product
Details
Reaction Time
11.6 min
Name
Type
Smiles
ClC1=C(OCCCBr)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.